molecular formula C20H18F2N4O4S2 B2449478 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide CAS No. 895449-53-3

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide

Cat. No. B2449478
CAS RN: 895449-53-3
M. Wt: 480.5
InChI Key: JXFMDTDLOQTZLS-UHFFFAOYSA-N
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Description

“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of thiazole derivatives involves the use of various substituents on the thiazole ring, which greatly affect the biological outcomes . The exact synthesis process for this specific compound is not available in the retrieved sources.


Molecular Structure Analysis

The molecular structure of thiazoles, including this compound, has been studied extensively. Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are complex and depend on the specific substituents on the thiazole ring . Unfortunately, the specific chemical reactions involving “N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide” are not detailed in the retrieved sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives depend on the specific substituents on the thiazole ring . The exact physical and chemical properties of “N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide” are not detailed in the retrieved sources.

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown promising results as anticancer agents . They have been found to exhibit cytotoxic activities against various human cancer cell lines . Specifically, some derivatives have demonstrated significant potency against breast cancer cells, with better activity than certain reference drugs . The compound’s ability to interact with cancer cell receptors and disrupt critical pathways is a key area of research.

Antimicrobial Properties

These derivatives also possess antimicrobial properties , making them potential candidates for treating bacterial and fungal infections . Their structure allows for the creation of specific interactions with microbial enzymes, disrupting their function and leading to the death of the pathogen.

Analgesic and Anti-inflammatory Uses

The core structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine is conducive to analgesic and anti-inflammatory activities. This makes the compound a potential ingredient in the development of new pain relief and anti-inflammatory medications .

Antioxidant Effects

Research has indicated that these compounds can act as antioxidants . This property is beneficial in the prevention of oxidative stress-related diseases, including neurodegenerative disorders .

Antiviral Applications

The derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been explored for their antiviral capabilities . They may inhibit the replication of certain viruses, offering a pathway to new antiviral drugs .

Enzyme Inhibition

These compounds have been studied as enzyme inhibitors , targeting enzymes like carbonic anhydrase, cholinesterase, and others involved in various physiological processes. Inhibiting these enzymes can be useful in treating conditions like glaucoma, Alzheimer’s disease, and obesity .

Each of these applications represents a significant field of study where the compound could have a profound impact. Ongoing research is likely to uncover even more uses and deepen our understanding of the compound’s mechanisms of action. The potential for developing new medications based on this compound is vast and represents an exciting frontier in pharmaceutical science.

Antitubercular Agents

The compound’s derivatives have been investigated for their potential as antitubercular agents . Their ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, is a promising avenue for the development of new treatments for this infectious disease .

Enzyme Inhibitors with Multiple Targets

Beyond the previously mentioned enzyme inhibitory activities, these compounds have been found to inhibit other enzymes such as alkaline phosphatase , anti-lipase , and aromatase inhibitors . This broad spectrum of enzyme inhibition can be leveraged in the treatment of various conditions, including metabolic disorders and hormone-related cancers .

Mechanism of Action

Target of Action

The compound N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide is a derivative of the 1,2,4-triazole class . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . They are capable of binding in the biological system due to their dipole character, hydrogen bonding capacity, rigidity, and specific solubility .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide bind to the iron in the heme moiety of CYP-450 . This interaction is key to the compound’s mode of action . Furthermore, the phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The compound N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide is known to inhibit enzymes such as PARP-1 and EGFR, which are involved in cancer progression . This inhibition can affect various biochemical pathways, leading to a decrease in cancer cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide are influenced by its ability to form hydrogen bonds with different targets . This ability improves the compound’s pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The result of the action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide is the inhibition of cancer cell proliferation . By inhibiting key enzymes involved in cancer progression, the compound can effectively reduce the growth and spread of cancer cells .

Action Environment

The action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment can potentially interact with the compound, affecting its stability and efficacy .

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O4S2/c1-29-16-5-3-12(9-17(16)30-2)19-24-20-26(25-19)14(11-31-20)7-8-23-32(27,28)18-6-4-13(21)10-15(18)22/h3-6,9-11,23H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFMDTDLOQTZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C=C4)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide

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